2-({2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)ethyl furan-2-carboxylate
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Overview
Description
2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a sulfamoylphenyl group, and a carbamoylmethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoylphenyl Group:
Attachment of the Carbamoylmethylsulfanyl Moiety: This is typically done through nucleophilic substitution reactions, where a carbamoylmethylsulfanyl group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The carbamoylmethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfamoyl group can yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfamoyl or carbamoyl groups.
Mechanism of Action
The mechanism of action of 2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE: shares similarities with other compounds containing furan rings, sulfamoyl groups, or carbamoylmethylsulfanyl moieties.
Furan-2-carboxylates:
Sulfamoylphenyl derivatives: These compounds are often used in medicinal chemistry due to their biological activity.
Properties
Molecular Formula |
C15H16N2O6S2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylethyl furan-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2/c16-25(20,21)12-5-3-11(4-6-12)17-14(18)10-24-9-8-23-15(19)13-2-1-7-22-13/h1-7H,8-10H2,(H,17,18)(H2,16,20,21) |
InChI Key |
TUHBESJONMRCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OCCSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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